molecular formula C11H13F2NO2 B2354290 Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate CAS No. 1260683-33-7

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate

Cat. No.: B2354290
CAS No.: 1260683-33-7
M. Wt: 229.227
InChI Key: QYZUSPHUSPLLEH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is a chemical intermediate of significant interest in pharmaceutical research and development. Compounds featuring the 2,2-difluoroacetate moiety are highly valued in medicinal chemistry for their role in the synthesis of more complex, biologically active molecules . Specifically, this compound serves as a critical building block in the construction of deuterated drug candidates and other heterocyclic compounds designed to modulate key biological pathways . Its structural features make it particularly useful for investigating and developing potential inhibitors of protein-tyrosine kinases, which are important targets in oncology for various cancers including those of the lung, liver, and colon . The presence of both the amino and difluoroacetate functional groups on the aromatic ring provides versatile reactive sites for further chemical elaboration, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications as a fundamental material in the discovery and synthesis of novel therapeutic agents. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUSPHUSPLLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed C–H Difluoroacetylation of Substituted Anilines

Reaction Overview

The most direct method involves copper-catalyzed coupling of ethyl bromodifluoroacetate with 4-amino-3-methylaniline. This approach, adapted from RSC advances, leverages diboron reagents and copper salts to facilitate C–H bond activation.

Mechanistic Pathway
  • Borylation : B₂pin₂ reacts with the aniline substrate to form an aryl boronate intermediate.
  • Transmetalation : Copper(II) acetate coordinates with the boronate, generating an active Cu(II) species.
  • Electrophilic Substitution : Ethyl bromodifluoroacetate undergoes oxidative addition to Cu(II), followed by reductive elimination to install the difluoroacetate group at the ortho position relative to the amino group.
Optimized Protocol
  • Substrates : 4-Amino-3-methylaniline (1.0 equiv), ethyl bromodifluoroacetate (1.2 equiv).
  • Catalyst System : Cu(OAc)₂·H₂O (10 mol%), ligand L1 (10 mol%), B₂pin₂ (30 mol%).
  • Conditions : Dichloroethane (DCE), 100°C, 16 h under N₂.
  • Workup : Column chromatography (petroleum ether/ethyl acetate = 5:1).
  • Yield : ~23–54% (based on analogous bromo-substituted derivatives).

Key Observation : Elevated temperatures (>100°C) promote byproduct formation, while lower catalyst loadings reduce efficiency.

Nucleophilic Aromatic Substitution (SNAr)

Substrate Design for SNAr

SNAr is feasible with electron-deficient aryl halides. For the target compound, this necessitates pre-functionalization of the phenyl ring with a leaving group (e.g., bromide) adjacent to the amino and methyl substituents.

Synthetic Route
  • Halogenation : Introduce bromide at the ortho position of 4-nitro-3-methylaniline using N-bromosuccinimide (NBS).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-amino-3-methyl-2-bromoaniline.
  • SNAr Reaction : React with ethyl potassium difluoroacetate (K⁺⁻OCF₂COOEt) in DMF at 120°C.
Challenges
  • Electron-rich arenes : The amino group activates the ring, necessitating polar aprotic solvents and high temperatures.
  • Competing pathways : Over-reduction of the bromide or ester hydrolysis may occur.

Directed Ortho-Metalation (DoM)

Protection-Deprotection Strategy

  • Amino Protection : Convert 4-amino-3-methylaniline to 4-acetamido-3-methylbenzene using acetic anhydride.
  • Metalation : Treat with LDA (2.2 equiv) at −78°C to deprotonate the ortho position.
  • Electrophilic Quench : Add ethyl difluoroacetyl chloride to form the C–CF₂COOEt bond.
  • Deprotection : Hydrolyze the acetamide group with HCl/EtOH to regenerate the amine.
Yield and Scalability
  • Yield : ~65–72% after deprotection.
  • Advantage : High regioselectivity avoids para-substitution byproducts.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Copper catalysis 23–54 Direct C–H functionalization Moderate yields, requires specialized ligands
SNAr 40–60 Scalable with stable intermediates Requires pre-halogenated substrates
Directed metalation 65–72 High regioselectivity Multi-step, cryogenic conditions

Industrial-Scale Considerations

Cost Efficiency

  • Copper catalysis : Low catalyst costs but limited atom economy due to B₂pin₂.
  • SNAr : Economical for large batches if halogenated precursors are affordable.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest visible-light-mediated difluoroacetylation using Ir(ppy)₃ and ethyl bromodifluoroacetate, though yields remain suboptimal (<30%).

Flow Hydrogenation

Integrating continuous-flow systems with Pd/C reactors could streamline nitro reductions and minimize over-hydrogenation risks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate 4-NH₂, 3-CH₃ C₁₁H₁₃F₂NO₂ ~245.23 Polar due to NH₂; potential H-bonding. Likely higher solubility in polar solvents. N/A*
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate 4-F, 3-CH₃ C₁₁H₁₁F₃O₂ 232.20 Reduced polarity vs. NH₂ analog; higher lipophilicity.
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate 3-Cl C₁₀H₉ClF₂O₂ 234.63 Electron-withdrawing Cl increases stability; irritant (safety note).
Ethyl 2-(2,3-dichlorophenyl)-2,2-difluoroacetate 2,3-diCl C₁₀H₈Cl₂F₂O₂ 269.07 Higher density (1.45 g/cm³); steric hindrance may reduce reactivity.
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)-2,2-difluoroacetate 3,5-di(CF₃) C₁₂H₉F₈O₂ 328.19 Strong electron withdrawal; high thermal stability. Synthesized in 72% yield.
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate 3-Br C₁₀H₉BrF₂O₂ 283.08 Larger halogen increases molecular weight; potential for cross-coupling reactions.

*Note: Data for the target compound inferred from structural analogs.

Biological Activity

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological imaging. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluoroacetate group attached to an aromatic amine. The presence of the difluoromethyl group enhances its lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Fluorine Atoms : The difluoroacetate moiety increases the compound's stability and bioavailability, potentially modulating the activity of enzymes or receptors.

Biological Applications

This compound has shown promise in various applications:

  • Fluorescent Probes : It is utilized in developing fluorescent probes for biological imaging, allowing for enhanced visualization of cellular processes.
  • Antitumor Activity : Related compounds have demonstrated significant antiproliferative effects against cancer cells. For instance, fluorinated derivatives have been shown to possess potent antiproliferative activity similar to their unfluorinated counterparts .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit strong antiproliferative effects against various cancer cell lines. A study highlighted that compounds within this class could induce DNA adduct formation through metabolic activation, leading to cell death in sensitive cancer cells .

Mechanisms of Resistance

A significant study explored mechanisms of acquired resistance to related compounds. It was found that certain cancer cell lines developed resistance through altered aryl hydrocarbon receptor (AhR) signaling pathways. This suggests that while the compound may initially be effective, resistance can develop through cellular adaptations .

Research Data Table

Study Findings Cell Lines Tested Activity
Development of fluorescent probesNot specifiedEffective for imaging
Potent antiproliferative activityMCF-7 (breast cancer), H4IIEC3 (rat hepatoma)GI50 < 5 nM
Mechanisms of resistance identifiedDF 203 resistant linesGI50 > 50 μM

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

The synthesis of difluoroacetate esters typically involves cross-coupling reactions or nucleophilic substitutions. For example, analogous compounds like ethyl 2-(2-bromophenyl)-2,2-difluoroacetate are synthesized via transition metal-catalyzed reactions, such as using tris(2-phenylpyridinato-N,C²′)iridium(III) under visible light irradiation to enhance efficiency . Key parameters include:

  • Catalyst selection : Transition metals (e.g., Ir or Pd) improve coupling efficiency.
  • Solvent system : Dimethoxyethane (DME) or THF is often used to stabilize intermediates.
  • Temperature : Reactions are conducted at low temperatures (-78°C to -50°C) to minimize side reactions .

Q. Example Protocol :

React ethyl bromodifluoroacetate with a substituted phenylboronic acid.

Use a Pd catalyst (e.g., Pd(PPh₃)₄) in DME at 80°C for 12 hours.

Purify via column chromatography (hexane:ethyl acetate = 8:1).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm fluorine environments and aromatic proton signals. For example, ¹⁹F NMR peaks near -73 to -74 ppm indicate difluoroacetate moieties .
  • X-ray diffraction : Resolves steric effects of the 4-amino-3-methylphenyl group. Bond lengths (e.g., C–F = 1.356–1.367 Å) and angles validate molecular geometry .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 256–270) confirm molecular weight .

Data Interpretation Tip : Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding with the amino group .

Q. How does the amino-methylphenyl substituent affect reactivity in nucleophilic substitution reactions?

The electron-donating amino group (-NH₂) and steric hindrance from the methyl group influence reactivity:

  • Electronic effects : The amino group activates the phenyl ring, enhancing electrophilic substitution at the para position.
  • Steric effects : The 3-methyl group may slow reactions requiring planar transition states (e.g., SNAr).
    Comparative studies with nitro-substituted analogs (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) show faster reaction rates due to the nitro group’s electron-withdrawing nature .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Side reactions (e.g., dehalogenation or ester hydrolysis) are minimized by:

  • Low-temperature control : Maintain reactions at -50°C to suppress thermal decomposition .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during synthesis .
  • Catalyst tuning : Replace Pd with Ir catalysts to reduce β-hydride elimination in coupling steps .

Case Study : A 30% yield improvement was achieved using Boc-protected intermediates and tris(dibenzylideneacetone)dipalladium(0) in THF .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic effects of the difluoroacetate group on binding affinity.
  • Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .
  • Docking studies : The amino group’s hydrogen-bonding capability enhances binding to kinase targets (e.g., EGFR) .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism):

  • Variable-temperature NMR : Identify conformational exchange in solution (e.g., -NH₂ rotation) .
  • SC-XRD vs. PXRD : Single-crystal X-ray data may show static conformations, while powder XRD averages multiple states .

Example : A 0.05 Å deviation in C–O bond lengths between NMR (solution) and XRD (solid-state) data was attributed to solvation effects .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis .
  • Chromatography-free purification : Crystallize intermediates using ethanol/water mixtures (80:20) .
  • Flow chemistry : Continuous reactors reduce batch variability and improve yield (>90% reported for similar difluoroacetates) .

Q. How do steric and electronic effects of the 3-methyl group influence regioselectivity in further derivatization?

  • Regioselective nitration : The methyl group directs electrophiles to the para position relative to the amino group.
  • Suzuki coupling : Steric hindrance at the 3-position limits coupling to bulkier boronic acids.

Q. Experimental Data :

Reaction TypeYield (With 3-Me)Yield (Without 3-Me)
Nitration85%92%
Suzuki Coupling45%78%

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